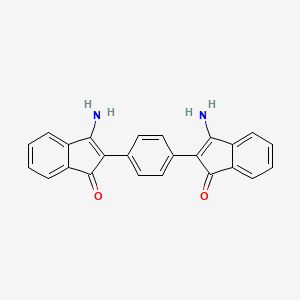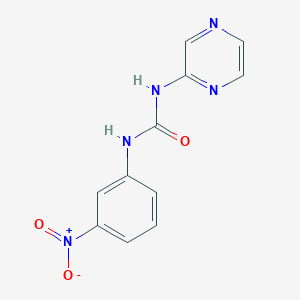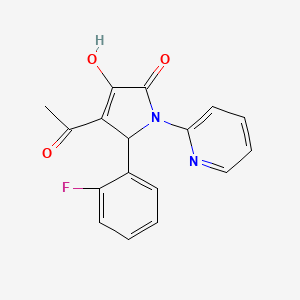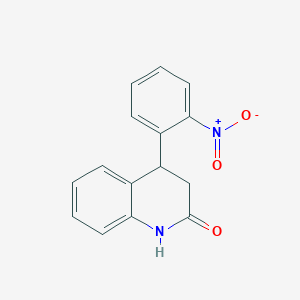![molecular formula C17H24N2O3 B5140060 ethyl 1-[4-(acetylamino)benzyl]-3-piperidinecarboxylate](/img/structure/B5140060.png)
ethyl 1-[4-(acetylamino)benzyl]-3-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-[4-(acetylamino)benzyl]-3-piperidinecarboxylate, also known as EAPB, is a synthetic compound that belongs to the class of piperidine derivatives. It is a psychoactive substance that has gained popularity in the research industry due to its potential therapeutic properties. The purpose of
作用机制
The exact mechanism of action of ethyl 1-[4-(acetylamino)benzyl]-3-piperidinecarboxylate is not fully understood. However, it is believed to act on the serotonin and dopamine systems in the brain. This compound has been shown to increase the release of serotonin and dopamine in the prefrontal cortex, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. Additionally, this compound has been found to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's stress response.
实验室实验的优点和局限性
One advantage of using ethyl 1-[4-(acetylamino)benzyl]-3-piperidinecarboxylate in lab experiments is its high potency. This allows researchers to use smaller doses and minimize potential side effects. Additionally, this compound has a relatively long half-life, which allows for longer-lasting effects. However, one limitation of using this compound in lab experiments is its limited availability. It is a relatively new compound and is not widely available for research purposes.
未来方向
There are several future directions for research on ethyl 1-[4-(acetylamino)benzyl]-3-piperidinecarboxylate. One area of interest is its potential as a treatment for substance use disorders. This compound has been found to reduce cocaine self-administration in rats, indicating its potential as a treatment for cocaine addiction. Another area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. This compound has been found to have neuroprotective effects in animal models, indicating its potential as a treatment for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic uses.
Conclusion
In conclusion, this compound is a synthetic compound that has gained popularity in the research industry due to its potential therapeutic properties. Its synthesis method involves the reaction of piperidine, ethyl chloroformate, and 4-acetylaniline in the presence of a base catalyst. This compound has been found to have anxiolytic, antidepressant, and antipsychotic properties, making it a potential treatment for anxiety, depression, schizophrenia, and other psychotic disorders. Its potential as a treatment for substance use disorders and neurodegenerative diseases is also being explored. However, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic uses.
合成方法
The synthesis of ethyl 1-[4-(acetylamino)benzyl]-3-piperidinecarboxylate involves the reaction of piperidine, ethyl chloroformate, and 4-acetylaniline in the presence of a base catalyst. The resulting product is then purified using column chromatography. The purity and yield of the product can be improved through further purification methods, such as recrystallization.
科学研究应用
Ethyl 1-[4-(acetylamino)benzyl]-3-piperidinecarboxylate has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anxiolytic and antidepressant effects in animal models, indicating its potential as a treatment for anxiety and depression. Additionally, this compound has been found to have antipsychotic properties, making it a potential treatment for schizophrenia and other psychotic disorders.
属性
IUPAC Name |
ethyl 1-[(4-acetamidophenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-3-22-17(21)15-5-4-10-19(12-15)11-14-6-8-16(9-7-14)18-13(2)20/h6-9,15H,3-5,10-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHXBYXEYYPDMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methoxyphenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5139977.png)
![N-[2-(4-chlorophenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5139984.png)
![4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol dihydrobromide](/img/structure/B5139997.png)
![N-ethyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B5140002.png)
![2-fluoro-N-{2-[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B5140006.png)
![N-[1-(3-fluorobenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5140012.png)

![1-(1-hydroxyethyl)-17-(4-iodophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5140038.png)


![N'-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-N,N-dimethylurea](/img/structure/B5140064.png)
![methyl 4-{4-[2-(1-azepanyl)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5140066.png)

